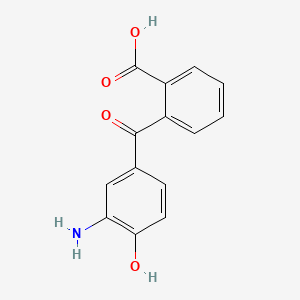
2-(3-Amino-4-hydroxybenzoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-4-hydroxybenzoyl)benzoic acid is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Amino-4-hydroxybenzoyl)benzoic acid, and how can purity be validated?
The synthesis typically involves coupling 3-amino-4-hydroxybenzoic acid with a benzoyl chloride derivative under Schotten-Baumann conditions. Methodological validation includes:
- HPLC analysis to confirm purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental analysis (CHN) to verify stoichiometry and detect inorganic impurities .
- FT-IR spectroscopy to identify functional groups (e.g., carbonyl at ~1680 cm⁻¹, hydroxyl at ~3300 cm⁻¹) .
Q. How should researchers address stability challenges during storage?
Stability is influenced by light, temperature, and humidity. Best practices include:
- Storing the compound at 2–8°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the amino and hydroxyl groups .
- Regular TLC monitoring (silica gel, ethyl acetate/hexane 3:7) to detect degradation products .
Q. What spectroscopic methods are critical for structural elucidation?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.9 ppm) and carbonyl carbons (δ ~170 ppm). J-coupling patterns distinguish substituent positions .
- X-ray crystallography : Utilize SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve intramolecular hydrogen bonding (e.g., O–H···N between hydroxyl and amino groups) .
Advanced Research Questions
Q. How can reaction byproducts be minimized during synthesis?
- Optimize pH control (pH 8–9) to suppress hydrolysis of the benzoyl chloride intermediate .
- Employ microwave-assisted synthesis (60°C, 30 min) to reduce side reactions like dimerization .
- Use LC-MS (ESI+) to detect low-abundance byproducts (e.g., m/z 315 for decarboxylated derivatives) .
Q. What strategies resolve contradictions in biological activity data?
- Enzyme inhibition assays : Compare IC₅₀ values under standardized conditions (e.g., CYP199A4 oxidase assays at pH 7.4, 37°C) to control for pH/temperature artifacts .
- Metabolite profiling : Identify oxidation products (e.g., 4-[[2-(formylamino)acetyl]amino]benzoic acid) via HRMS and 2D NMR to rule out confounding metabolites .
Q. How can computational modeling aid in predicting interactions with biological targets?
- Perform docking simulations (AutoDock Vina) using crystal structures of cytochrome P450 enzymes to predict binding modes and regioselectivity of hydroxylation .
- Validate predictions with MD simulations (GROMACS) to assess stability of enzyme-ligand complexes over 100 ns trajectories .
Q. What advanced analytical techniques characterize degradation pathways?
- High-resolution mass spectrometry (HRMS) : Identify degradation products (e.g., quinone derivatives via m/z shifts of +16 Da for oxidation) .
- Solid-state NMR : Probe structural changes in aged samples (e.g., loss of crystallinity due to humidity) .
Q. Methodological Considerations Table
属性
CAS 编号 |
41378-34-1 |
|---|---|
分子式 |
C14H11NO4 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
2-(3-amino-4-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H11NO4/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,15H2,(H,18,19) |
InChI 键 |
WNAKJMCFTKLYCZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)N)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)N)C(=O)O |
Key on ui other cas no. |
41378-34-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















